1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride
Overview
Description
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1803604-24-1 . It has a molecular weight of 223.7 . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring attached to a phenyl group and an ethan-1-amine group . The InChI Code for this compound is 1S/C11H13N3.ClH/c1-9(12)11-13-7-8-14(11)10-5-3-2-4-6-10;/h2-9H,12H2,1H3;1H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the literature, imidazole compounds in general are known to participate in a variety of chemical reactions due to their amphoteric nature .Physical and Chemical Properties Analysis
This compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 223.7 .Scientific Research Applications
Synthesis and Structural Properties
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride, as part of the broader class of imidazole derivatives, finds its relevance in various synthetic and structural chemistry research areas. Studies on imidazole derivatives, including reactions with chloral to form various products under different conditions, highlight the compound's utility in synthesizing novel chemical structures and understanding their conformation through spectroscopic methods and computational calculations. Such research contributes to the foundational knowledge necessary for developing new materials and pharmaceuticals (Issac & Tierney, 1996).
Corrosion Inhibition
Imidazoline derivatives, closely related to the compound , have been extensively studied for their corrosion inhibition properties. These compounds are known for their effectiveness in protecting metal surfaces against corrosion, making them valuable in industries such as petroleum where metal preservation is crucial. The chemical structure of imidazoline derivatives, featuring a heterocyclic ring and an alkyl amine substituent, enables strong adsorption on metal surfaces, suggesting potential research applications for related compounds in corrosion inhibition (Sriplai & Sombatmankhong, 2023).
Heterocyclic Compound Synthesis
The compound also aligns with research on the synthesis of heterocyclic compounds, where its imidazole core can serve as a building block. Studies have shown that derivatives of imidazole and similar heterocycles are pivotal in creating diverse heterocyclic structures, which are fundamental in pharmaceuticals, agrochemicals, and dye industries. The unique reactivity of such compounds under mild conditions opens avenues for generating a wide range of heterocyclic derivatives, thus expanding the scope of synthetic organic chemistry (Gomaa & Ali, 2020).
Immune Response Modulation
Beyond its synthetic applications, research into imidazoquinolinamines, which share the imidazole ring characteristic of the compound , has unveiled their role as immune response modifiers. This class of compounds, through local induction of cytokines, offers a pathway to explore the compound's potential in immunotherapy, including treatments for cutaneous diseases and possibly broader applications in managing immune-related conditions (Syed, 2001).
Catalytic Applications in Organic Synthesis
The versatility of imidazole derivatives extends to their role as catalysts in forming carbon-nitrogen bonds, crucial in synthesizing pharmaceuticals and organic materials. Research on recyclable copper catalyst systems for C-N bond formation highlights the potential for compounds like this compound to contribute to sustainable and efficient organic synthesis methodologies (Kantam et al., 2013).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties . They are the core of some natural products such as histidine, purine, and histamine .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole is a product of histamine 1-methyltransferase in the pathway of histidine metabolism .
Result of Action
It is known that imidazole derivatives show a broad range of biological activities .
Properties
IUPAC Name |
1-(1-phenylimidazol-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-9(12)11-13-7-8-14(11)10-5-3-2-4-6-10;/h2-9H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNLWRSMAKQSSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803604-24-1 | |
Record name | 1H-Imidazole-2-methanamine, α-methyl-1-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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